4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin
Overview
Description
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin is a synthetic coumarin derivative. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin typically involves the condensation of appropriate benzaldehyde derivatives with 4-chlorophenyl acetic acid in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, preventing their normal function and thereby suppressing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Benzyl-3-(4-chlorophenyl)-7-ethoxycoumarin: Similar but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 7-position influences its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-26-18-11-12-19-20(13-15-5-3-2-4-6-15)22(23(25)27-21(19)14-18)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFMSQRCOUSSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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